N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide is a complex organic compound with the molecular formula C13H19BrN2O4S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-16(10-13(17)15-8-3-9-20-2)21(18,19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPESDAGNHAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCOC)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromophenyl sulfonic acid with thionyl chloride.
Reaction with glycinamide: The bromophenyl sulfonyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine to form the intermediate product.
Alkylation: The intermediate product is then alkylated with 3-methoxypropyl bromide in the presence of a suitable base to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This binding can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide can be compared with other similar compounds such as:
N~2~-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)alaninamide: This compound has a similar structure but contains an alaninamide moiety instead of a glycinamide moiety.
2-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide: This compound contains a hydrazinecarbothioamide group instead of a glycinamide group.
The uniqueness of N2-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
